N-9h-pyrido[3,4-b]indol-3-yl-acetamide
Description
N-9H-Pyrido[3,4-b]indol-3-yl-acetamide is a β-carboline derivative characterized by a tricyclic pyridoindole core fused with an acetamide moiety at the 3-position. This compound belongs to the broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and neuropharmacological effects . The synthesis of this compound typically involves coupling reactions between pyridoindole intermediates and acetamide-containing reagents, as demonstrated in studies where carboxamide derivatives were obtained with high yields (e.g., 92%) and purity (>95% by HPLC) . Structural confirmation is achieved via NMR, FTIR, and HRMS analyses .
Properties
Molecular Formula |
C13H11N3O |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-(9H-pyrido[3,4-b]indol-3-yl)acetamide |
InChI |
InChI=1S/C13H11N3O/c1-8(17)15-13-6-10-9-4-2-3-5-11(9)16-12(10)7-14-13/h2-7,16H,1H3,(H,14,15,17) |
InChI Key |
JZIFOHJMLBAWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-9H-pyrido[3,4-b]indol-3-yl-acetamide and related compounds:
* Molecular weight varies depending on substituents and salt forms.
Pharmacological Activity Comparison
- Harmine/Harmaline: These natural β-carbolines are well-documented for their hallucinogenic effects (via MAO inhibition) and antitumor properties. Harmine’s methoxy group enhances its lipophilicity and blood-brain barrier penetration compared to the acetamide derivative .
- Chloro-Pyridinecarboxamide Dihydrochloride : The chloro and pyridinecarboxamide groups may enhance binding to hydrophobic enzyme pockets, while the dihydrochloride salt improves aqueous solubility for in vivo applications .
Physicochemical Properties
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